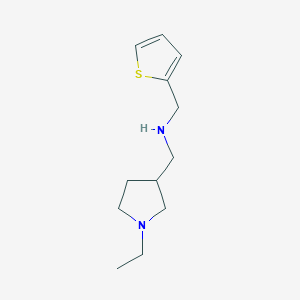
1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The thiophene ring is then attached to the methanamine group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiophene derivatives, such as:
- 1-(1-methylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- 1-(1-ethylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)methanamine
Uniqueness
1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is unique due to its specific combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H20N2S/c1-2-14-6-5-11(10-14)8-13-9-12-4-3-7-15-12/h3-4,7,11,13H,2,5-6,8-10H2,1H3 |
InChI Key |
HFLCJDWLDXYTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















